molecular formula C13H16FNO4 B12311363 2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid

2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid

Cat. No.: B12311363
M. Wt: 269.27 g/mol
InChI Key: QBLZSPFPHWAJIU-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C13H16FNO4 and a molecular weight of 269.27 g/mol . This compound is characterized by the presence of a fluorophenoxy group, an acetamido group, and a methylbutanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate in acetone to form 2-(4-fluorophenoxy)acetic acid . This intermediate is then reacted with 3-methylbutanoic acid and an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the acetamido and methylbutanoic acid moieties contribute to the overall stability and solubility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H16FNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-9(14)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

QBLZSPFPHWAJIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

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